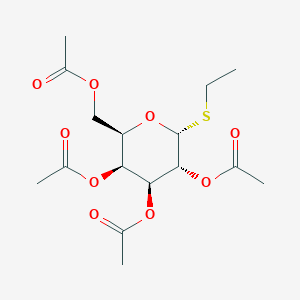

Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C16H24O9S and its molecular weight is 392.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside primarily targets enzymes involved in glycosylation reactions . These enzymes play a crucial role in the metabolism of lactose and other carbohydrates .

Mode of Action

This compound acts as a substrate in enzymatic assays . It interacts with its target enzymes, impeding their activity . This interaction leads to changes in the enzymes’ function, affecting the glycosylation reactions they catalyze .

Biochemical Pathways

The compound affects the biochemical pathways related to carbohydrate metabolism, specifically those involving glycosylation reactions . The downstream effects of this interaction include potential therapeutic interventions against glycosylation-related afflictions like Gaucher’s disease and lysosomal storage disorders .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of glycosidase activity . This inhibition can disrupt normal carbohydrate metabolism, potentially leading to therapeutic effects in the treatment of certain diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound is sensitive to temperature and should be stored at -20°C . Additionally, it is known to be reactive, and its interactions with other molecules could affect its function .

Actividad Biológica

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside (ETG) is a derivative of galactose that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C16H24O9S

- Molecular Weight : 392.42 g/mol

- CAS Number : 55722-49-1

ETG is characterized by four acetyl groups attached to the galactopyranoside structure, which enhances its solubility and reactivity in biological systems. The presence of the thiol group also contributes to its unique properties.

1. Antimicrobial Properties

Research indicates that ETG exhibits antimicrobial activity against various pathogens. A study by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell wall integrity.

2. Antioxidant Activity

ETG has shown promising antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.

3. Potential in Cancer Therapy

Recent studies suggest that ETG may have anticancer effects. A case study published in highlighted its ability to induce apoptosis in cancer cell lines, particularly in breast and colon cancers. The compound appears to trigger intrinsic apoptotic pathways, leading to cell death.

Research Findings

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, ETG was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products.

Case Study 2: Cancer Cell Apoptosis

A study involving human breast cancer cell lines treated with ETG showed a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed the activation of caspases, indicating that ETG effectively triggers programmed cell death pathways.

Aplicaciones Científicas De Investigación

Glycosylation Reactions

Glycosyl Donor in Organic Synthesis

ETAG serves as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This property is particularly useful in the synthesis of complex carbohydrates and glycoconjugates, which are essential for the development of various biomolecules .

Pharmaceutical Development

Modification of Drug Molecules

The compound's structure allows for modifications that enhance the bioavailability and efficacy of drug molecules. This is crucial for designing targeted therapies in medicine, particularly in areas such as cancer treatment and infectious diseases .

Biotechnology Applications

Production of Glycoproteins and Therapeutic Proteins

ETAG is employed in the production of glycoproteins and other biomolecules, aiding in vaccine development and therapeutic protein synthesis. These applications are vital for modern biopharmaceuticals, where glycosylation can significantly affect the stability and activity of therapeutic agents .

Food Industry

Flavoring Agent

In the food industry, ETAG is used as a flavoring agent or in formulating food additives. Its application helps improve the taste and stability of various food products, catering to consumer preferences .

Research in Carbohydrate Chemistry

Tool for Structural Studies

Researchers utilize ETAG to study carbohydrate structures and functions, providing insights into their roles in biological systems. This research has implications for health sciences, including understanding disease mechanisms and developing new therapeutic strategies .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Glycosylation Reactions | Acts as a glycosyl donor for synthesizing complex carbohydrates and glycoconjugates |

| Pharmaceutical Development | Enhances drug bioavailability and efficacy; aids in targeted therapy design |

| Biotechnology Applications | Used in producing glycoproteins and therapeutic proteins; essential for vaccine development |

| Food Industry | Functions as a flavoring agent; improves taste and stability of food products |

| Research in Carbohydrate Chemistry | Provides insights into carbohydrate structures/functions; applicable in health sciences research |

Case Study 1: Glycosylation Techniques

A recent study demonstrated the efficient use of ETAG as a glycosyl donor under mild conditions to synthesize complex oligosaccharides. The researchers highlighted its effectiveness compared to traditional methods that often require harsh conditions or toxic reagents .

Case Study 2: Vaccine Development

In vaccine research, ETAG has been utilized to enhance the immunogenicity of polysaccharide-based vaccines. By modifying the glycan structures on vaccine candidates using ETAG, researchers achieved improved immune responses in preclinical models .

Case Study 3: Drug Design

A study focused on modifying existing antibiotic compounds with ETAG derivatives showed increased potency against resistant bacterial strains. This highlights ETAG's potential role in addressing antibiotic resistance through innovative drug design strategies .

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-LYYZXLFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.